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Desbenzyl Donepezil-13C3

Cat. No.: B1153788
M. Wt: 292.35
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Description

Contextual Framework of Stable Isotope Labeling in Drug Metabolism and Bioanalysis

The journey of a drug through the human body is a complex process involving numerous metabolic transformations. To accurately trace and quantify the parent drug and its metabolites, scientists employ a technique known as stable isotope labeling (SIL). nih.govresearchgate.net This involves replacing one or more atoms in a molecule with their non-radioactive, heavier isotopes, such as carbon-13 (¹³C), deuterium (B1214612) (²H or D), or nitrogen-15 (B135050) (¹⁵N). researchgate.netnih.gov

The key advantage of SIL is that the labeled compound is chemically identical to its unlabeled counterpart, meaning it behaves in the same way in biological systems. researchgate.net However, its increased mass allows it to be distinguished by mass spectrometry (MS), a highly sensitive analytical technique. nih.govresearchgate.net When used in conjunction with liquid chromatography (LC), which separates compounds in a mixture, LC-MS can accurately identify and quantify drugs and their metabolites in complex biological matrices like blood, plasma, and urine. nih.govactascientific.com

Stable isotope-labeled compounds are particularly valuable as internal standards in bioanalytical methods. nih.govresearchgate.net An internal standard is a compound with a known concentration that is added to a sample before analysis. It helps to correct for any loss of analyte during sample preparation and for variations in the instrument's response, thereby improving the accuracy and precision of the measurement. researchgate.netresearchgate.net Because a stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte of interest, it is considered the gold standard for quantitative bioanalysis using mass spectrometry. researchgate.net

Overview of Desbenzyl Donepezil-13C3 as a Research Probe

Donepezil is a medication used in the management of Alzheimer's disease. ontosight.aisigmaaldrich.com In the body, it is metabolized into several other compounds, one of which is Desbenzyl Donepezil. ontosight.aimdpi.com This metabolite is formed through a process called N-debenzylation. mdpi.com Research has shown that Desbenzyl Donepezil is a significant metabolite of Donepezil. mdpi.com

The incorporation of three ¹³C atoms provides a distinct mass shift of +3 Daltons compared to the unlabeled Desbenzyl Donepezil, making it easily distinguishable in a mass spectrometer while ensuring that its chromatographic behavior is virtually identical to the unlabeled analyte. researchgate.net This co-elution is a critical factor for effective compensation of matrix effects, which are a common source of error in bioanalytical methods. researchgate.net

Chemical and Physical Properties

Below are tables detailing the chemical identifiers and physical properties of Desbenzyl Donepezil and the theoretical properties of its ¹³C₃ labeled counterpart.

Table 1: Chemical Identifiers for Desbenzyl Donepezil

Identifier Value Source
IUPAC Name 5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydroinden-1-one nih.gov
Molecular Formula C₁₇H₂₃NO₃ nih.gov
CAS Number 120014-30-4 ontosight.ai
Molecular Weight 289.4 g/mol nih.gov

Table 2: Theoretical Properties of this compound

Property Value
Molecular Formula C₁₄¹³C₃H₂₃NO₃
Monoisotopic Mass 292.17788360 Da

Research Findings and Applications

While specific research studies detailing the use of this compound are not extensively published, its application can be inferred from studies utilizing Desbenzyl Donepezil as an internal standard and the established principles of stable isotope labeling.

One study on the determination of Donepezil in human plasma utilized Desbenzyl Donepezil as the internal standard for their LC-MS/MS method. actascientific.comactascientific.com The mass transitions monitored for Donepezil and Desbenzyl Donepezil are shown in the table below.

Table 3: Mass Spectrometric Parameters for Donepezil and Desbenzyl Donepezil

Compound Precursor Ion (m/z) Product Ion (m/z) Source
Donepezil 380.3 91 actascientific.comactascientific.com

In a hypothetical study using this compound as an internal standard, the precursor ion would be expected at approximately m/z 293.2, reflecting the +3 mass shift from the ¹³C labeling. The product ion would likely remain at m/z 115, assuming the ¹³C atoms are not part of the fragmented portion of the molecule. This allows for the simultaneous monitoring of both the unlabeled metabolite and its stable isotope-labeled internal standard, leading to highly reliable quantification.

Properties

Molecular Formula

C₁₄¹³C₃H₂₃NO₃

Molecular Weight

292.35

Synonyms

2,3-Dihydro-5,6-dimethoxy-2-(4-piperidinylmethyl)-1H-inden-1-one-13C3_x000B_4-[(5,6-Dimethoxy-1-oxoindan-2-yl)methyl]piperidine-13C3; _x000B_5,6-Dimethoxy-2-[(4-piperidinyl)methyl]-1-indanone-13C3

Origin of Product

United States

Synthetic Strategies for Desbenzyl Donepezil 13c3

Methodologies for Carbon-13 Isotopic Enrichment

Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon, naturally present at an abundance of approximately 1.1%. rsc.orgwikipedia.org For a compound to be useful as an isotopic standard, it must be enriched with ¹³C to a high percentage (typically >98%). The enrichment process involves introducing ¹³C atoms into the molecular structure through chemical synthesis, using starting materials that are already enriched in ¹³C. imist.mafrontiersin.org

Common methodologies for isotopic enrichment rely on the availability of simple, commercially produced ¹³C-labeled building blocks. rsc.org These foundational molecules are then incorporated into more complex structures using established organic reactions. imist.ma

Key ¹³C Starting Materials:

[¹³C]Carbon Monoxide and [¹³C]Carbon Dioxide: These one-carbon units can be used in reactions like carbonylation or carboxylation to introduce a labeled carbonyl or carboxyl group. rsc.org

[¹³C]Methyl Iodide: A highly versatile reagent for introducing a labeled methyl group via nucleophilic substitution reactions. rsc.org

Sodium [¹³C]Cyanide: Useful for introducing a labeled nitrile group, which can then be converted into other functionalities like carboxylic acids or amines. rsc.org

The incorporation of these building blocks can be achieved through various synthetic reactions, including organometallic reactions (e.g., using Grignard or organolithium reagents), Wittig reactions, and carbonyl condensation reactions. rsc.org The choice of method depends on the target molecule's structure and the desired position of the isotopic labels. nih.gov

Precursor Selection and Chemical Transformation Pathways

Desbenzyl Donepezil-13C3 is identified as an isotopically labeled intermediate in the synthesis of Donepezil. hoelzel-biotech.com Its chemical structure is 2,3-Dihydro-5,6-dimethoxy-2-(4-piperidinylmethyl)-1H-inden-1-one, with three carbon-13 atoms incorporated into the molecule. clearsynth.com The synthesis of the unlabeled compound, Desbenzyl Donepezil, generally involves the coupling of two primary precursors: a substituted indanone moiety and a piperidine (B6355638) moiety. nih.govusp.br

The synthesis of the ¹³C₃ labeled analogue follows a similar pathway, with the key difference being that one of the precursors must contain the carbon-13 labels. A plausible synthetic route involves the reaction between 5,6-dimethoxy-1-indanone (B192829) and a protected, isotopically labeled piperidine derivative.

A representative synthetic pathway can be outlined as follows:

Alkylation of Indanone: The synthesis can proceed via the alkylation of 5,6-dimethoxy-1-indanone with a suitable electrophilic piperidine synthon. This requires activating the C-2 position of the indanone to make it nucleophilic.

Precursor Coupling: The activated indanone is then reacted with a protected and labeled piperidine derivative, such as N-Boc-4-(iodomethyl)piperidine-¹³C₃, where the labels are strategically placed on the piperidine ring and/or the exocyclic methylene (B1212753) carbon.

Deprotection: The final step involves the removal of the protecting group (e.g., a Boc group) from the piperidine nitrogen to yield the final product, Desbenzyl Donepezil-¹³C₃.

The table below details the key components in this proposed synthetic pathway.

Role Compound Name Molecular Formula Purpose in Synthesis
Precursor 15,6-Dimethoxy-1-indanoneC₁₁H₁₂O₃Provides the core indanone structure of the final molecule.
Precursor 2N-Boc-4-(iodomethyl)piperidine-¹³C₃C₁₀¹³C₁H₁₉INO₂The isotopically labeled precursor that introduces the piperidinylmethyl-¹³C₃ group.
ReagentSodium Hydride (NaH)NaHA strong base used to deprotonate the indanone, forming a nucleophilic enolate.
SolventTetrahydrofuran (THF)C₄H₈OAnhydrous solvent suitable for the alkylation reaction.
ReagentTrifluoroacetic Acid (TFA)C₂HF₃O₂Used in the final step to remove the Boc protecting group from the piperidine nitrogen.

This pathway is one of several possibilities. Alternative strategies, such as those based on aldol (B89426) condensation followed by reduction, have also been employed for the synthesis of Donepezil and its analogues and could be adapted for the labeled version. nih.govfrontiersin.org

Isolation and Purification Techniques for Isotope-Labeled Desbenzyl Donepezil

The purification of isotopically labeled compounds is a critical step to ensure their suitability for use as analytical standards. moravek.com The goal is to achieve high chemical and isotopic purity, removing any unreacted starting materials, byproducts, or unlabeled analogues. A combination of chromatographic and spectroscopic techniques is typically employed.

Common Purification and Analysis Methods:

Column Chromatography: Often used as an initial purification step to separate the desired product from major impurities. Silica (B1680970) gel is a common stationary phase for compounds of this polarity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is a powerful technique for the final purification of the labeled compound to achieve very high purity (>99%). moravek.com It offers high resolution to separate closely related impurities.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product, providing direct evidence of successful ¹³C incorporation by showing the expected mass shift compared to the unlabeled compound. amerigoscientific.com

Ensuring the purity of the final product is essential, as contaminants could interfere with the analytical studies in which the labeled standard is used. moravek.com

Yield Optimization and Scalability Considerations in this compound Synthesis

Optimizing the yield and ensuring the scalability of the synthesis are significant challenges, particularly due to the high cost of isotopically enriched starting materials. nih.gov Every step in the synthesis must be carefully controlled to maximize the conversion of the expensive labeled precursor into the final product.

Key factors for optimization include:

Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, stoichiometry of reagents, and choice of catalyst can significantly impact the reaction yield.

Minimizing Side Reactions: Selecting reaction pathways and conditions that minimize the formation of byproducts is crucial to simplify purification and maximize the yield of the desired product.

Atom Economy: Synthetic routes with high atom economy are preferred to reduce waste and maximize the incorporation of atoms from the reactants into the final product.

The table below summarizes key considerations for optimizing the synthesis.

Parameter Objective Common Strategies Rationale
Reaction Yield Maximize product formation at each step.Optimize temperature, pressure, catalyst loading, and reaction time. Use of advanced methods like Bayesian optimization. nih.govReduces loss of expensive ¹³C-labeled material and improves overall process efficiency.
Purity Achieve >98% chemical and isotopic purity.Employ multi-step purification (e.g., column chromatography followed by preparative HPLC).Ensures the reliability of the compound as an internal standard for quantitative analysis.
Scalability Ensure the process is viable for larger batch production.Select robust reactions that perform consistently at different scales. Ensure efficient heat and mass transfer in larger reactors.Allows for the production of sufficient quantities of the labeled compound for various research needs.
Cost-Effectiveness Minimize the overall cost of synthesis.Choose the shortest, most efficient synthetic route. Recover and recycle solvents and unreacted materials where possible. nih.govMakes the production of the labeled standard more economically feasible.

Scaling up the synthesis from laboratory (milligram) to production (gram) scale introduces further challenges. Reactions that work well on a small scale may behave differently in larger reactors due to issues with mixing and heat transfer. Therefore, a robust and well-understood synthetic process is essential for successful and efficient production of Desbenzyl Donepezil-¹³C₃.

Advanced Analytical Methodologies for Desbenzyl Donepezil 13c3 Characterization

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry stands as a cornerstone technique in the analysis of Desbenzyl Donepezil-13C3, offering unparalleled sensitivity and specificity for both identifying the molecule and determining its concentration in complex matrices.

High-Resolution Mass Spectrometry and Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) is indispensable for the unequivocal identification of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

For this compound, the expected protonated molecule [M+H]⁺ would exhibit a distinct mass-to-charge ratio (m/z) that reflects the presence of the three ¹³C atoms. A study on the metabolism of Donepezil utilized liquid chromatography–high-resolution mass spectrometry (LC-HRMS) to identify metabolites based on precise mass and fragmentation patterns. mdpi.com For instance, Donepezil itself showed a protonated molecular ion at m/z 380.2213. mdpi.com The accurate mass measurement provides a high degree of confidence in the identity of the compound, with mass errors typically below 5 ppm.

Table 1: Illustrative HRMS Data for Donepezil and its Metabolites

CompoundTheoretical m/z [M+H]⁺Measured m/z [M+H]⁺Mass Error (ppm)
Donepezil380.2220380.2213-1.8
6-O-desmethyl Donepezil366.2064366.20640.0
Desbenzyl Donepezil (unlabeled)289.1594--
This compound292.1695--

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of the compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.

The fragmentation of Donepezil and its metabolites has been studied, providing insights into the expected fragmentation of this compound. mdpi.comresearchgate.netresearchgate.net For Donepezil, a prominent product ion is observed at m/z 91.1, corresponding to the benzyl (B1604629) group. researchgate.net In the case of this compound, the absence of this fragment would be a key diagnostic feature. The fragmentation would instead be dominated by cleavages within the piperidine (B6355638) and indanone moieties. The ¹³C labels would be retained in fragments containing the labeled positions, resulting in a predictable mass shift in the product ion spectrum.

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Structure of Fragment
292.1695[M+H-H₂O]⁺Loss of water
-Cleavage of the piperidine ring
-Fragments containing the indanone core

Quantitative Applications of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification in bioanalytical studies. nih.govoup.com this compound is an ideal internal standard for the quantification of unlabeled Desbenzyl Donepezil. Since the isotopically labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects, leading to highly accurate and precise measurements. plos.orgnih.gov

In a typical IDMS workflow, a known amount of this compound is added to the sample containing the unlabeled analyte. The ratio of the mass spectrometric signals of the analyte and the internal standard is then used to calculate the concentration of the analyte. Methods for the quantification of Donepezil and its metabolites often employ isotopically labeled internal standards, such as deuterium-labeled Donepezil, and have demonstrated excellent linearity, accuracy, and precision. nih.govnih.gov

Table 3: Typical Performance of an Isotope Dilution Mass Spectrometry Method

ParameterTypical Value
Linearity (r²)>0.99
Accuracy (%)85-115%
Precision (% RSD)<15%
Lower Limit of Quantification (LLOQ)Sub-ng/mL

Nuclear Magnetic Resonance Spectroscopy for Isotopic Labeling Confirmation and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound and confirms the position of the isotopic labels.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

¹³C NMR spectroscopy is the most direct method to confirm the presence and location of the ¹³C labels in this compound. The ¹³C nucleus is NMR active, and the incorporation of ¹³C atoms at specific positions in the molecule will result in significantly enhanced signals for those carbons. The chemical shifts of these signals are indicative of the local chemical environment of the carbon atoms.

Studies on Donepezil and its analogues have reported their ¹³C NMR spectra, providing a basis for the expected chemical shifts in this compound. koreascience.kruky.edumdpi.com The specific positions of the three ¹³C labels would be confirmed by the appearance of intense signals at the corresponding chemical shifts in the ¹³C NMR spectrum.

Table 4: Representative ¹³C NMR Chemical Shifts for Key Moieties in Donepezil Analogues

Carbon AtomTypical Chemical Shift (ppm)
Carbonyl (C=O)200-210
Aromatic Quaternary Carbons130-160
Aromatic CH100-130
sp³ Carbons bonded to N or O40-60
Aliphatic CH₂/CH₃10-40

Advanced Two-Dimensional Nuclear Magnetic Resonance Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound. These experiments reveal correlations between different nuclei, providing a detailed map of the molecular structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is essential for assigning quaternary carbons and piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close in space, providing information about the 3D structure and stereochemistry of the molecule.

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from potential impurities, including its unlabeled counterpart and other related substances. These methods are critical for assessing the chemical and isotopic purity of the compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity determination and quantification of this compound. Reversed-phase HPLC is commonly employed, leveraging the compound's polarity for separation. The method's high resolution and sensitivity allow for the detection and quantification of trace-level impurities. amazonaws.comamazonaws.com

A typical HPLC method for the analysis of related substances would involve a C18 stationary phase, which provides excellent separation for compounds of moderate polarity like Desbenzyl Donepezil. The mobile phase composition, flow rate, and column temperature are optimized to achieve the best possible resolution between the main compound and any impurities. amazonaws.comamazonaws.com Diode-Array Detection (DAD) is often used to acquire spectral data across a range of wavelengths, aiding in peak identification and purity assessment. amazonaws.comamazonaws.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column Hypersil Gold (C18) or equivalent
Mobile Phase Optimized mixture of aqueous and organic solvents
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Diode-Array Detector (DAD)
Injection Volume Standardized based on concentration

Thin-Layer Chromatography (TLC) serves as a versatile and rapid method for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress during synthesis and for preliminary purity checks. The technique separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase.

In a typical TLC analysis, a solution of this compound is spotted onto a TLC plate, which is then developed in a chamber containing a suitable solvent system. The choice of mobile phase is crucial and is selected to provide a significant difference in the retention factor (Rf) values between the compound of interest and its potential impurities. Visualization of the separated spots is commonly achieved under UV light or by using chemical staining agents. While primarily qualitative, TLC can provide semi-quantitative estimations of purity.

Table 2: General TLC Parameters for Purity Screening

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase A mixture of non-polar and polar organic solvents
Visualization UV irradiation at 254 nm or specific staining reagent
Rf Value Dependent on the specific mobile phase composition

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule, thereby confirming the chemical structure of this compound.

Fourier Transform Infrared (FTIR) spectroscopy is employed to obtain a molecular fingerprint of this compound. synthinkchemicals.com This technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific functional groups within the molecule. The use of Attenuated Total Reflection (ATR) is a common sampling technique for obtaining FTIR spectra of solid samples. amazonaws.comamazonaws.com

Table 3: Expected Characteristic FTIR Absorption Regions for this compound

Functional GroupExpected Wavenumber Range (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=O Stretch (Ketone) 1680 - 1700
C=C Stretch (Aromatic) 1450 - 1600
C-O Stretch (Ether) 1000 - 1300

Mechanistic and Metabolic Pathway Investigations Involving Desbenzyl Donepezil 13c3

Elucidation of Donepezil N-Debenzylation Pathway

The metabolic transformation of Donepezil in the body occurs through several major pathways, including O-demethylation, hydroxylation, N-oxidation, and N-debenzylation. nih.govmdpi.com The N-debenzylation pathway, which results in the formation of Desbenzyl Donepezil (also referred to as M4 in some studies), is a significant route of biotransformation. researchgate.netmdpi.com This process involves the enzymatic removal of the benzyl (B1604629) group from the piperidine (B6355638) ring of the Donepezil molecule.

The role of Desbenzyl Donepezil-13C3 in these investigations is paramount. In metabolic studies using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known quantity of the stable isotope-labeled standard is added to biological samples. Because this compound is chemically identical to the actual metabolite but has a slightly higher mass due to the 13C isotopes, it can be distinguished by the mass spectrometer. This allows for precise quantification of the endogenously formed Desbenzyl Donepezil, correcting for any loss of analyte during sample preparation and analysis.

In Vitro Metabolic Profiling and Kinetic Studies using this compound

In vitro models are essential for studying drug metabolism in a controlled environment, providing insights into the specific enzymes and pathways involved without the complexities of a whole organism.

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, are rich in drug-metabolizing enzymes, particularly CYPs. news-medical.net They are a standard in vitro tool for metabolic research. gpnotebook.com Incubations of Donepezil with human, rat, and mouse liver microsomes have confirmed the formation of multiple metabolites, including Desbenzyl Donepezil. nih.govnih.gov Such studies help to identify species differences in metabolism and potential reactive metabolites. mdpi.com For instance, one study identified 17 metabolites in human liver microsomes (HLM) and 21 in mouse liver microsomes (MLM). nih.gov In kinetic studies, this compound is used as an internal standard to accurately measure the rate of formation of Desbenzyl Donepezil, helping to determine key parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the N-debenzylation reaction.

Metabolites of Donepezil Identified in Liver Microsome Incubations
Metabolic PathwayMetaboliteSpecies Identified In
N-DebenzylationN-Desbenzyl DonepezilHuman, Rat, Mouse nih.govmdpi.com
O-Demethylation6-O-desmethyl DNP (M1)Human, Rat, Mouse nih.govnih.gov
Hydroxylation3-hydroxy DonepezilHuman, Rat, Mouse a-z.lunih.gov
N-OxidationDonepezil N-oxideHuman, Rat, Mouse nih.govresearchgate.net

To pinpoint the specific enzymes responsible for a metabolic reaction, researchers use recombinant systems where a single CYP isoform is expressed. nih.gov Studies with recombinant human P450 enzymes have demonstrated that CYP3A4 is the principal enzyme responsible for the N-debenzylation of Donepezil. nih.gov In these assays, Donepezil is incubated with the specific recombinant CYP enzyme, and the formation of Desbenzyl Donepezil is measured over time. The use of this compound allows for highly sensitive and accurate quantification of the metabolite, confirming the catalytic activity of the specific enzyme and its contribution to the metabolic pathway.

Primary hepatocytes provide a more physiologically relevant in vitro model than microsomes because they contain a full complement of metabolic enzymes and cofactors. nih.gov These cells can be used for longer incubation periods to study both Phase I and Phase II metabolism. doi.org In studies investigating Donepezil-induced cytotoxicity, primary rat hepatocytes have been utilized. nih.gov When profiling the metabolism of Donepezil in hepatocyte cultures, this compound is essential for accurately quantifying the formation of the N-debenzylated metabolite, providing a clear picture of its production and subsequent potential conjugation reactions within an intact cell system.

Organotypic culture models, which mimic the three-dimensional structure and cellular diversity of native tissue, offer an advanced in vitro platform. aging-us.comresearchgate.net These models can provide more predictive data on metabolism and toxicity. For instance, the metabolism of Donepezil has been compared in an in vitro model of human epidermis, which is relevant for assessing transdermal drug delivery systems. dntb.gov.ua In such complex systems, baseline levels of endogenous compounds can interfere with analysis. The use of a stable isotope-labeled standard like this compound is critical to distinguish the newly formed metabolite from the complex matrix, ensuring reliable quantification.

In Vivo Metabolic Fate Tracking in Preclinical Animal Models

Preclinical animal models, such as rats, are vital for understanding the complete pharmacokinetic and metabolic profile of a drug (absorption, distribution, metabolism, and excretion - ADME). Following oral administration of Donepezil to rats, N-Desbenzyldonepezil was identified as one of the most abundant metabolites in urine, feces, and liver samples. mdpi.comresearchgate.net These findings indicate that N-debenzylation is a major metabolic clearance pathway in vivo.

In these studies, biological samples (e.g., plasma, urine, tissue homogenates) are collected over time. To accurately determine the concentration of Desbenzyl Donepezil in these complex matrices, bioanalytical methods, typically LC-MS/MS, are employed. The addition of this compound as an internal standard at the beginning of sample processing is a crucial step. It accounts for variability in sample extraction and instrument response, enabling robust and reproducible quantification of the metabolite's concentration, which is essential for characterizing its pharmacokinetic profile. mdpi.com

Abundance of N-Desbenzyldonepezil in Rat In Vivo Samples
Sample TypeRelative Abundance of N-Desbenzyldonepezil (M4)Reference
UrineMost Abundant Metabolite mdpi.comresearchgate.net
FecesAbundant Metabolite mdpi.comresearchgate.net
LiverMost Abundant Metabolite mdpi.comresearchgate.net

Quantitative Metabolic Excretion Profiling

Studies utilizing radiolabeled compounds have been instrumental in quantifying the excretion of Donepezil and its metabolites. Following a single oral administration of 14C-labeled Donepezil in healthy volunteers, approximately 79% of the administered radioactivity was recovered in the urine, with the remaining 21% found in the feces over a 10-day period nih.gov. Unchanged Donepezil was the most abundant single component excreted in the urine, accounting for 16.9% of the administered dose nih.gov.

The primary routes of elimination for Donepezil and its metabolites are hepatic metabolism followed by renal excretion nih.gov. The major metabolites identified include those formed through O-dealkylation and hydroxylation (M1 and M2), subsequent glucuronidation (M11 and M12), hydrolysis (M4), and N-oxidation (M6) nih.gov. The hydrolysis product, M4, was a significant metabolite found in urine, accounting for about 6.1% of the dose nih.gov. In rats, after oral administration of 14C-labeled donepezil, the cumulative excretion of radioactivity in bile, urine, and feces was 72.9%, 24.4%, and 8.84%, respectively, within 48 hours, indicating near-complete absorption and significant biliary excretion of metabolites nih.gov.

Quantitative Excretion of 14C-Donepezil and its Metabolites in Humans
Excretion RoutePercentage of Recovered Dose
Urine79%
Feces21%
Major Components Excreted in Human Urine (% of Administered Dose)
CompoundPercentage of Dose
Unchanged Donepezil16.9%
Metabolite M4 (hydrolysis product)6.1%

Tissue Distribution and Clearance Studies of Isotope-Labeled Metabolites

Tissue distribution studies with 14C-labeled Donepezil in rats have shown that the parent drug is rapidly absorbed and distributed nih.gov. While unchanged Donepezil readily crosses the blood-brain barrier, its metabolites exhibit low permeability nih.gov. In the brain, 86.9% to 93.0% of the total radioactivity was attributed to unchanged Donepezil, with no metabolites being detected nih.gov. This suggests that the central therapeutic effects are mediated by the parent drug.

In plasma, urine, and bile of rats, O-glucuronides constituted the majority of the radioactivity nih.gov. The liver, kidneys, and lungs are the primary organs involved in the metabolism and elimination of Donepezil nih.gov. Studies in rats have shown that after intravenous administration, Donepezil is rapidly distributed to the heart and lungs longdom.org. There was no evidence of significant accumulation of radioactivity in whole blood or other tissues nih.gov.

Cross-Species Metabolic Comparison

In vitro studies using liver microsomes from humans, mice, and rats have demonstrated similar metabolic profiles for Donepezil nih.govnih.gov. The primary metabolic pathways observed were O-demethylation, hydroxylation, N-oxidation, and N-debenzylation nih.govnih.gov. In all three species, N-desbenzyldonepezil was identified as the most abundant metabolite in these in vitro systems nih.gov.

Enzymatic Regulation and Modulation of the Desbenzylation Pathway

Role of Specific Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2D6, CYP1A2)

The formation of Desbenzyl Donepezil is a result of N-debenzylation, a phase I metabolic reaction. This process is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver. Specifically, CYP3A4 and CYP2D6 have been identified as the major isoforms responsible for the metabolism of Donepezil nih.govmdpi.comdrugbank.comclinpgx.orgresearchgate.netresearchgate.net. CYP1A2 also plays a role in its metabolism clinpgx.org.

In human liver microsomes, the formation of N-desbenzyl donepezil (referred to as M4 in some studies) is mainly attributed to CYP3A4, with a lesser contribution from CYP2C9 researchgate.net. The O-dealkylation pathways leading to other metabolites are primarily mediated by CYP2D6 researchgate.net. The involvement of these specific CYP isoforms highlights the potential for drug-drug interactions with other medications that are substrates, inhibitors, or inducers of these enzymes. For instance, ketoconazole (a potent CYP3A4 inhibitor) and quinidine (a potent CYP2D6 inhibitor) have been shown to inhibit Donepezil metabolism in vitro researchgate.net.

Cytochrome P450 Isoforms Involved in Donepezil Metabolism
CYP IsoformMetabolic Pathway
CYP3A4N-debenzylation (major)
CYP2D6O-dealkylation (major), N-debenzylation (minor)
CYP1A2Metabolism (unspecified pathway)
CYP2C9N-debenzylation (minor)

Non-Cytochrome P450 Mediated Transformations

In addition to the CYP450-mediated pathways, Donepezil can also undergo non-CYP mediated transformations. One such pathway is hydrolysis, which leads to the formation of the metabolite M4 nih.govclinpgx.org. This hydrolysis product is a major metabolite found in human urine nih.gov.

Integration of Non-Targeted Metabolomics and Molecular Networking with Isotopic Tracers

The use of non-targeted metabolomics in conjunction with molecular networking has emerged as a powerful strategy for comprehensive metabolite identification nih.govnih.govmdpi.comresearchgate.netknu.ac.kr. This approach has been successfully applied to investigate the in vitro and in vivo metabolism of Donepezil, leading to the characterization of numerous metabolites, including many that were previously unidentified nih.govnih.govmdpi.comresearchgate.netknu.ac.kr.

By analyzing data from liquid chromatography-high-resolution mass spectrometry (LC-HRMS), researchers can create molecular networks that group structurally similar molecules based on their fragmentation patterns nih.govmdpi.com. When combined with isotopic tracers like this compound, this technique allows for the confident identification of drug-related metabolites by tracking the characteristic mass shift imparted by the stable isotopes. This integrated approach has proven to be a reliable tool for elucidating complex metabolic pathways and identifying unknown drug metabolites nih.govnih.govmdpi.comresearchgate.netknu.ac.kr.

Preclinical Research Applications of Desbenzyl Donepezil 13c3

Development and Validation of Bioanalytical Methods for Donepezil and Metabolites

The accurate quantification of drugs and their metabolites in biological matrices is a cornerstone of pharmacokinetic and metabolic studies. The development of robust bioanalytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for this purpose. In the analysis of Donepezil, it is often necessary to simultaneously measure the parent drug and its key metabolites, such as Desbenzyl Donepezil, to gain a complete understanding of its metabolic profile.

Desbenzyl Donepezil-13C3 plays a critical role as an ideal internal standard in these methods. An internal standard is a compound added in a constant amount to all samples, including calibration standards and quality controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. A stable isotope-labeled internal standard like this compound is considered the gold standard because it has nearly identical physicochemical properties to the analyte (the non-labeled Desbenzyl Donepezil). This ensures that it behaves in the same way during extraction, chromatography, and ionization, thus providing the most accurate correction for analytical variability.

The validation of such bioanalytical methods is performed in accordance with regulatory guidelines and typically includes the assessment of several key parameters:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The demonstration that the instrument response is proportional to the analyte concentration over a specific range.

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. Studies have demonstrated that methods for quantifying Donepezil and its metabolites can achieve high levels of precision, with coefficients of variation often below 7.5%. nih.gov

Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of other compounds in the biological sample on the ionization of the analyte. The use of a stable isotope-labeled internal standard is particularly effective at mitigating matrix effects.

Stability: This ensures that the analyte is stable throughout the sample handling, storage, and analysis process. For instance, Donepezil and its metabolites have been shown to be stable in plasma for extended periods when stored at -20°C. nih.gov

A typical validated method for the simultaneous determination of Donepezil and its metabolites would demonstrate a linear range suitable for clinical or preclinical studies, for example, 0.5-100 ng/mL for Donepezil and 0.2-40 ng/mL for its metabolites. nih.gov

Table 1: Key Validation Parameters for Bioanalytical Methods

Parameter Description Typical Acceptance Criteria Role of this compound
Selectivity Differentiates analyte from other components. No significant interference at the analyte's retention time. Co-elutes with the analyte, confirming peak identity.
Linearity Proportionality of response to concentration. Correlation coefficient (r²) > 0.99. Ensures accurate quantification across the calibration range.
Accuracy Closeness of measured value to true value. Within ±15% of the nominal value (±20% at LLOQ). Corrects for variability, leading to higher accuracy.
Precision Reproducibility of measurements. Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). Minimizes the impact of random errors.
Matrix Effect Influence of matrix components on ionization. CV of IS-normalized matrix factor ≤ 15%. Compensates for ion suppression or enhancement.

Utilization as a Certified Reference Material and Internal Standard in Pharmaceutical Analysis

In pharmaceutical analysis, Desbenzyl Donepezil is recognized as both an impurity and a metabolite of Donepezil. As such, its quantification is important for quality control of the active pharmaceutical ingredient (API) and for understanding the drug's metabolic fate. This compound serves a dual purpose in this context.

Firstly, as a Certified Reference Material (CRM) , a highly purified and characterized substance, it provides a benchmark for analytical measurements. While the non-labeled form of Desbenzyl Donepezil is often used as the primary CRM, the isotopically labeled version is crucial for creating the internal standard solutions used in quantitative assays. The certified purity of the labeled material ensures that the concentration of the internal standard added to a sample is known with a high degree of certainty, which is a prerequisite for accurate quantification.

Secondly, as an internal standard , its role is paramount. In pharmaceutical quality control, methods like HPLC or LC-MS/MS are used to detect and quantify impurities in drug substances and finished products. By adding a precise amount of this compound to the sample being analyzed, any variability in the analytical procedure can be normalized. The ratio of the signal from the non-labeled Desbenzyl Donepezil to the signal from the labeled this compound is used to calculate the concentration of the impurity. This approach ensures high accuracy and reproducibility, which is essential for regulatory compliance and patient safety.

The ideal characteristics of an internal standard, all of which are met by this compound for the analysis of its non-labeled counterpart, include:

Similar chemical and physical properties to the analyte.

Similar extraction recovery and chromatographic behavior.

Absence of interference with the analyte.

A distinct mass spectrometric signal from the analyte.

Investigations into Drug-Drug Metabolic Interactions (Focused on Metabolic Pathways)

Donepezil is metabolized in the liver primarily by the cytochrome P450 (CYP) isoenzymes, specifically CYP3A4 and CYP2D6. mdpi.com One of the key metabolic pathways is N-debenzylation, which results in the formation of Desbenzyl Donepezil. mdpi.com When new drugs are developed, it is crucial to investigate their potential to interact with the metabolism of existing drugs like Donepezil. A drug that inhibits or induces CYP3A4 or CYP2D6 could alter the plasma concentrations of Donepezil and its metabolites, potentially leading to adverse effects or reduced efficacy.

This compound is an essential tool for studying these interactions. In in vitro experiments using human liver microsomes or in preclinical in vivo studies, researchers can measure the rate of formation of the Desbenzyl Donepezil metabolite in the presence and absence of a potential interacting drug. To do this accurately, a known concentration of this compound is added to the samples as an internal standard. This allows for the precise quantification of the Desbenzyl Donepezil produced by the metabolic reaction.

For example, if a new drug is a potent inhibitor of the CYP enzyme responsible for N-debenzylation, the amount of Desbenzyl Donepezil formed will be significantly lower in its presence. The use of this compound ensures that this change is measured accurately, providing clear evidence of a drug-drug interaction. This information is vital for predicting how drugs will behave when co-administered in patients.

Table 2: Metabolic Pathways of Donepezil and Role of this compound

Metabolic Pathway Enzymes Involved Metabolite Formed Application of this compound
N-Debenzylation CYP3A, CYP2D6 Desbenzyl Donepezil (M4) Serves as an internal standard for the accurate quantification of this metabolite during drug interaction studies.
O-Demethylation CYP3A, CYP2D6 6-O-Desmethyl Donepezil, 5-O-Desmethyl Donepezil Not directly applicable, but part of the overall metabolic profile analysis.
Hydroxylation CYP3A, CYP2D6 Hydroxylated metabolites Not directly applicable.
N-Oxidation CYP3A, CYP2D6 Donepezil-N-oxide Not directly applicable.

Forensic and Bioanalytical Applications in Drug Identification and Source Tracing

In forensic toxicology, the primary goal is to identify and quantify drugs and their metabolites in biological samples to aid in legal investigations, such as determining the cause of death or cases of drug-facilitated crime. The presence of a drug's metabolite is definitive proof that the parent drug was consumed and metabolized by the body.

The identification of Desbenzyl Donepezil in post-mortem blood or tissue samples would confirm the ingestion of Donepezil. For quantification in such critical applications, where results must be legally defensible, the use of a stable isotope-labeled internal standard is the standard of practice. This compound provides the necessary reliability for LC-MS/MS methods used in forensic laboratories. It ensures that the quantification of the Desbenzyl Donepezil metabolite is accurate, precise, and unaffected by the complex nature of post-mortem biological matrices.

While "source tracing" in the context of pharmaceuticals is different from illicit drugs (where it refers to tracking manufacturing batches), in a bioanalytical sense, it refers to tracing a metabolite back to its parent compound. The detection of Desbenzyl Donepezil unequivocally traces back to Donepezil as its metabolic source. The use of this compound in the analytical method provides the highest level of confidence in the identification and quantification of this metabolic evidence, solidifying the link to the parent drug in a forensic or clinical context.

Theoretical and Computational Chemistry Approaches to Desbenzyl Donepezil

Molecular Modeling and Docking Studies for Enzyme-Substrate Interactions

Molecular modeling and docking studies are pivotal in elucidating the binding mode of a ligand to its target protein. In the case of Desbenzyl Donepezil, the primary target is acetylcholinesterase (AChE), the same enzyme inhibited by its parent drug, Donepezil. Docking simulations can predict the binding affinity and the specific interactions that stabilize the ligand-enzyme complex.

Donepezil is known to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The N-benzyl group of Donepezil plays a significant role in establishing interactions within the CAS. Molecular modeling studies on various Donepezil analogs have consistently highlighted the importance of this moiety for potent inhibition.

For Desbenzyl Donepezil, the absence of the benzyl (B1604629) group would logically alter its binding mode within the AChE active site. Docking studies would likely show that while the core structure of Desbenzyl Donepezil can still interact with key residues in the active site gorge, the interactions within the CAS would be significantly different from those of Donepezil. The piperidine (B6355638) ring and the indanone moiety would still be expected to form important contacts. Molecular dynamics simulations of Donepezil and its analogs in complex with AChE have revealed the dynamic nature of these interactions, and similar studies on Desbenzyl Donepezil could provide a more detailed picture of its binding stability and conformational changes within the active site. researchgate.netusd.ac.idwu.ac.th

Table 1: Predicted Interacting Residues of Desbenzyl Donepezil with Acetylcholinesterase (AChE) based on Docking Studies of Donepezil Analogs

Molecular Moiety of Desbenzyl DonepezilPotential Interacting Residues in AChEType of Interaction
Indanone RingTrp286, Tyr341, Phe338π-π stacking, Hydrophobic
Piperidine RingTyr337, Asp74Cation-π, Hydrogen bonding
Carbonyl GroupPhe295Hydrogen bonding

Note: This table is a hypothetical representation based on the known interactions of Donepezil and its analogs with AChE. The absence of the benzyl group in Desbenzyl Donepezil would likely lead to a loss of key interactions with residues such as Trp86 in the CAS.

Quantum Chemical Calculations for Reaction Mechanism Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to study the electronic structure of molecules and to elucidate reaction mechanisms at a subatomic level. epstem.netdergipark.org.tr These methods can be used to calculate the energies of reactants, transition states, and products, thereby providing a detailed understanding of the reaction pathway.

The formation of Desbenzyl Donepezil from Donepezil occurs via N-debenzylation, a metabolic reaction often catalyzed by cytochrome P450 enzymes. researchgate.net Quantum chemical calculations could be applied to model this enzymatic reaction. Such a study would involve calculating the energy profile for the oxidative cleavage of the N-benzyl bond. This would help in understanding the electronic factors that favor this metabolic pathway.

Table 2: Theoretical Parameters for the N-debenzylation of Donepezil

ParameterTheoretical ApproachPredicted Outcome
Reaction Enthalpy (ΔH)DFT CalculationsTo be determined
Activation Energy (Ea)DFT CalculationsTo be determined
Transition State GeometryDFT CalculationsTo be determined

Note: The values in this table would need to be determined through specific quantum chemical calculations, which have not been explicitly reported in the available literature for the N-debenzylation of Donepezil.

In Silico Prediction of Metabolic Fate and Structural Activity Relationships

In silico methods are widely used in drug discovery and development to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. dergipark.org.trresearchgate.netmdpi.com These predictions can help in assessing the drug-likeness of a molecule and in understanding its metabolic fate.

For Desbenzyl Donepezil, in silico ADMET prediction tools can provide valuable information about its physicochemical properties, such as solubility, lipophilicity (LogP), and its potential to cross the blood-brain barrier. mdpi.com Furthermore, these tools can predict its likely metabolic pathways, confirming that N-debenzylation is a major route for Donepezil metabolism. researchgate.net

Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. The SAR of Donepezil and its analogs has been extensively studied, revealing the key structural features required for potent AChE inhibition. researchgate.netscielo.br The N-benzyl group is a critical component for high affinity binding. usp.br Consequently, the removal of this group in Desbenzyl Donepezil is expected to lead to a significant reduction in its AChE inhibitory activity compared to the parent drug. SAR studies on a series of Donepezil analogs with modifications at the benzyl position have consistently shown that the nature of the substituent at this position greatly influences the inhibitory potency. usp.br

Table 3: Predicted ADMET Properties and Activity of Desbenzyl Donepezil

PropertyPredicted Value/ActivityImplication
Molecular Weight~291 g/mol Favorable for drug-likeness
LogPLower than DonepezilIncreased hydrophilicity
Blood-Brain Barrier PenetrationPotentially reducedMay affect central nervous system exposure
AChE Inhibitory ActivitySignificantly lower than DonepezilReduced pharmacological effect

Note: The predictions in this table are based on general principles of medicinal chemistry and the known SAR of Donepezil analogs. Specific in silico predictions would require the use of specialized software.

Emerging Research Perspectives and Future Directions

Advancements in Isotope Labeling Technologies and Strategies

The synthesis and application of isotopically labeled compounds are continually evolving, driven by the need for greater precision, efficiency, and versatility in pharmaceutical research. musechem.comadesisinc.com For a molecule like Desbenzyl Donepezil-13C3, these advancements are critical for enabling more sophisticated research applications.

Modern synthetic strategies are moving towards late-stage functionalization, which allows for the introduction of isotopes like Carbon-13 into a molecule as late as possible in the synthetic sequence. musechem.com This approach is often more efficient, reducing timelines and costs associated with the synthesis of labeled compounds. chemicalsknowledgehub.com Furthermore, innovations in catalysis, including the use of iridium, ruthenium, and nanoparticle catalysts for hydrogen isotope exchange, are expanding the toolkit for creating complex labeled molecules. musechem.com While this compound involves carbon labeling, the broader trend is toward more versatile and efficient labeling methods that can be adapted for various isotopes and molecular scaffolds.

The choice of a stable isotope like Carbon-13 over a radioactive isotope such as Carbon-14 offers significant advantages. metsol.com Stable isotopes pose no radiation risk, making them ideal for a wider range of studies, especially in sensitive populations. metsol.com This safety profile, combined with the high sensitivity of detection by mass spectrometry, allows for precise quantification and analysis in complex biological samples. musechem.comresearchgate.net The use of stable isotopes also facilitates compliance with regulatory standards for drug development studies. metsol.com

Labeling StrategyDescriptionKey AdvantagesRelevance to this compound
Late-Stage Functionalization Introduction of isotopic labels at one of the final steps of a multi-step synthesis. musechem.comReduces synthesis time and cost; conserves expensive isotopic materials. chemicalsknowledgehub.comEnables more efficient and cost-effective production of the labeled metabolite for research.
Stable Isotope Labeling (e.g., 13C) Incorporation of non-radioactive isotopes, such as Carbon-13, into the molecular structure. acs.orgNo radiological risk, suitable for a broader range of studies, long-term stability. metsol.comAllows for safe and precise tracking and quantification in various biological and clinical research settings.
Multi-Isotope Labeling Incorporation of multiple isotopic labels (e.g., 13C, 2H, 15N) into a single molecule.Provides more detailed information for mass spectrometry analysis and helps in elucidating complex metabolic pathways. chemicalsknowledgehub.comThe "13C3" designation indicates multiple labels, enhancing its utility as an internal standard and tracer.

Interdisciplinary Integration with Systems Biology and Pharmacogenomics Approaches

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern systems biology and pharmacogenomics. nih.gov These fields aim to create a holistic understanding of how drugs affect biological systems by integrating multiple layers of data, from genes to metabolites. researchgate.netcolumbia.edu

In systems biology, this compound serves as an ideal tool for metabolomics research. nih.gov Metabolomics, the large-scale study of small molecules within cells or biological systems, benefits immensely from stable isotope tracers. nih.gov By introducing the 13C-labeled metabolite, researchers can:

Trace Metabolic Pathways: Track the fate of Desbenzyl Donepezil through subsequent metabolic transformations, providing a dynamic view of its processing in the body. alfa-chemistry.com

Perform Flux Analysis: Quantify the rate of metabolic reactions, offering insights into how different physiological states or genetic variations affect the metabolism of Donepezil. nih.govnih.gov

Enable Absolute Quantification: Use the labeled compound as a perfect internal standard for mass spectrometry, allowing for the highly accurate measurement of the endogenous (unlabeled) metabolite's concentration in tissues and fluids. nih.govnih.gov

This integration is crucial for pharmacogenomics, which studies how an individual's genetic makeup influences their response to drugs. By using this compound to precisely measure metabolite levels, researchers can correlate these findings with genetic data. This can help identify genetic variants in metabolic enzymes (like Cytochrome P450) that lead to differences in drug metabolism, potentially explaining variations in drug efficacy and side effects among patients. This approach paves the way for personalized medicine, where treatments could be tailored to an individual's metabolic profile. metsol.comnih.gov

Interdisciplinary FieldRole of this compoundResearch Outcome
Metabolomics Serves as a tracer to follow metabolic fate and as an internal standard for quantification. nih.govAccurate mapping of metabolic pathways and quantification of metabolite levels in biological samples. alfa-chemistry.comnih.gov
Systems Biology Provides quantitative data for integration into multi-omics models (genomics, proteomics, metabolomics). nih.govA holistic understanding of the drug's interaction with the biological system. researchgate.net
Pharmacogenomics Enables precise measurement of metabolite concentrations to correlate with genetic variations.Identification of genetic factors that influence drug metabolism, leading to personalized medicine strategies. nih.gov

Potential for Novel Diagnostic and Research Tool Development

The unique properties of this compound make it a valuable asset for developing new diagnostic and research tools that go beyond standard pharmacokinetic studies.

As a research tool, its primary application is as an internal standard for liquid chromatography-mass spectrometry (LC-MS) assays. nih.gov Because it is chemically identical to the natural metabolite but has a different mass, it co-elutes during chromatography and experiences the same ionization effects, correcting for variations in sample preparation and analysis. nih.gov This leads to highly reliable and reproducible quantification of Desbenzyl Donepezil in plasma, urine, or tissue samples, which is critical for all stages of drug development. chemicalsknowledgehub.comresearchgate.net

Looking forward, the use of stable isotope-labeled metabolites could be extended to novel diagnostic applications. For example, 13C-labeled compounds are famously used in breath tests to diagnose certain metabolic conditions or gastrointestinal disorders. nih.gov While a direct breath test application for this compound is not established, the principle of using labeled compounds to probe in vivo metabolic activity in a minimally invasive way is a key area of future research.

Furthermore, in preclinical research, this compound can be used in "microdosing" studies. metsol.com These studies involve administering a very small, non-pharmacologically active dose of the labeled compound to precisely track its metabolic fate and distribution using highly sensitive analytical techniques like accelerator mass spectrometry. This provides early human metabolism data with minimal risk. nih.gov The development of advanced imaging techniques could also potentially use 13C-labeled compounds to visualize their distribution in specific organs or tissues in real-time.

Application AreaSpecific Use of this compoundPotential Impact
Analytical Chemistry Internal standard for LC-MS based bioanalysis. nih.govnih.govGold-standard accuracy and precision in quantifying the metabolite for pharmacokinetic and clinical studies.
Drug Metabolism Studies (ADME) Tracer to elucidate metabolic pathways and quantify all drug-related components in circulation. acs.orgnih.govComplete and accurate understanding of the drug's absorption, distribution, metabolism, and excretion.
Early-Phase Clinical Research Use in human microdosing studies to assess metabolism and pharmacokinetics early in development. metsol.comAccelerates drug development by providing early human data safely and efficiently.
Future Diagnostics Probing in vivo metabolic enzyme activity through precise tracking of metabolite formation and clearance.Development of minimally invasive tests to phenotype patient metabolic capacity, aiding in personalized medicine. nih.gov

Q & A

Q. How is Desbenzyl Donepezil-13C3 characterized for purity and structural integrity in pharmacological research?

Methodological Answer: Characterization involves high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection to assess purity (98.0–102.0% anhydrous basis) and retention time analysis for structural confirmation. Infrared (IR) spectroscopy is used to verify functional groups, while mass spectrometry (MS) ensures isotopic integrity . Impurity profiling follows USP guidelines, with thresholds for unspecified impurities (<0.10%) and total impurities (<1.0%) .

Q. What analytical methods are recommended for quantifying this compound and its impurities in experimental samples?

Methodological Answer: Reverse-phase HPLC with UV detection (220–360 nm) is standard, using a C18 column and phosphate buffer-acetonitrile mobile phase. System suitability tests include retention time consistency (±2% RSD) and resolution between peaks (≥2.0). For isotopic quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred to distinguish labeled and non-labeled species .

Q. What are the critical parameters for ensuring batch-to-batch consistency in this compound production for research use?

Methodological Answer: Key parameters include controlled synthesis conditions (temperature, pH, reaction time), purification via recrystallization or column chromatography, and rigorous analytical validation. Batch consistency is confirmed through retention time matching (±0.5 min), isotopic purity (>99% 13C3), and impurity profiles aligned with USP standards .

Advanced Research Questions

Q. How can researchers address discrepancies in bioanalytical data when using this compound as an isotopic tracer in pharmacokinetic studies?

Methodological Answer: Discrepancies may arise from isotopic interference or metabolic instability. Cross-validate using dual detection methods (e.g., UV for parent compound, MS for isotopic tracking). Assess metabolic stability via in vitro hepatic microsome assays and confirm isotopic purity using nuclear magnetic resonance (NMR) . Adjust study designs to include internal standards (e.g., deuterated analogs) for normalization .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

Methodological Answer: Optimize the piperidine-methylation step using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. Reduce byproducts by controlling stoichiometry of 13C-labeled reagents and employing gradient elution during purification. Computational modeling (e.g., density functional theory) can predict reaction pathways to avoid unstable intermediates .

Q. How does the isotopic labeling in this compound influence its pharmacokinetic profiling compared to the non-labeled compound?

Methodological Answer: Comparative studies using LC-MS/MS reveal that 13C3 labeling does not alter primary pharmacokinetic parameters (e.g., Cmax, AUC0–24h) but improves detection sensitivity in tissue distribution studies. Isotopic effects are negligible due to the non-labile position of 13C in the indanone ring. However, long-term excretion studies require correction for natural 13C abundance in control groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.